1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate is an organic compound with a complex structure that includes an oxalate ester and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate typically involves the esterification of oxalic acid with an appropriate alcohol and subsequent reaction with a phenylpropyl derivative. One common method involves the use of 1-phenylprop-2-yn-1-ol and isoindoline-1,3-dione in the presence of a catalyst such as silver carbonate (Ag2CO3) and a base like octahydropyrimido[1,2-α]azepine. The reaction is carried out in toluene at elevated temperatures (around 363 K) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate involves its interaction with molecular targets such as enzymes and receptors. The oxalate ester group can participate in hydrolysis reactions, releasing active intermediates that interact with biological molecules. The phenylpropyl group can enhance the compound’s binding affinity to specific targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(3-oxo-3-phenylpropyl)isoindoline-1,3-dione: This compound shares a similar phenylpropyl group but differs in its core structure.
Ethyl 3-oxo-3-phenylpropanoate: Another related compound with a similar phenylpropyl group but different ester functionality.
Properties
Molecular Formula |
C13H14O5 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate |
InChI |
InChI=1S/C13H14O5/c1-2-17-12(15)13(16)18-9-11(14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
GCZNAYXPAIGZOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)OCC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.